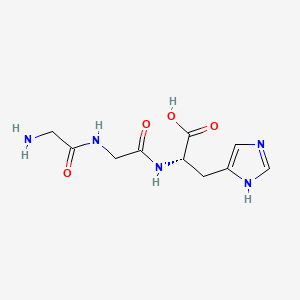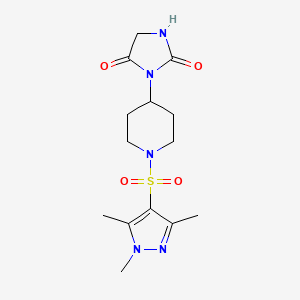
3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring, a piperidine ring, and an imidazolidine-2,4-dione group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals. Imidazolidine-2,4-dione is a type of imidazolidinedione, which is a class of drugs that are derivatives of thiazolidinedione .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The piperidine ring could exist in various conformations depending on the substituents attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The sulfonyl group could potentially be reduced or hydrolyzed, and the piperidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
A related compound, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, has been synthesized and exhibited notable in vitro antibacterial and antifungal activities. This synthesis involved Knoevenagel condensation, indicating potential antimicrobial applications for structurally related compounds like 3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (Prakash et al., 2011).
Antioxidant Properties
Another study focused on pyrazolopyridine derivatives, including imidazolopyrazole compounds, demonstrating significant antioxidant activities. These compounds were able to protect DNA from damage induced by bleomycin, suggesting the potential for related compounds to serve as antioxidant agents (Gouda, 2012).
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, similar in structure to the chemical of interest, were designed and synthesized, showing potent hypoglycemic activity in vitro and in vivo. This highlights the potential of such compounds in diabetes treatment research (Oguchi Minoru et al., 2000).
Antiulcer Agents
New imidazo[1,2-a]pyridines substituted at the 3-position, including some derivatives, were synthesized as potential antiulcer agents. Although these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models, suggesting a potential role in ulcer treatment (Starrett et al., 1989).
Anti-Alzheimer and Anti-COX-2 Activities
The synthesis of 2,3′-bipyridine derivatives, aiming for anti-Alzheimer and anti-COX-2 activities, involved the creation of compounds with potential therapeutic applications against Alzheimer's disease and inflammation. This research indicates the broad pharmacological potential of chemically related compounds (Attaby et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione” are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In particular, it displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-9-13(10(2)17(3)16-9)24(22,23)18-6-4-11(5-7-18)19-12(20)8-15-14(19)21/h11H,4-8H2,1-3H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZWZXDPHGUOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

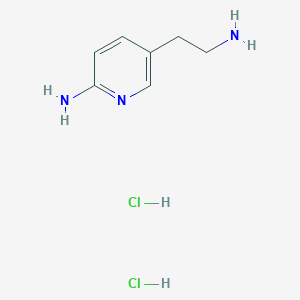
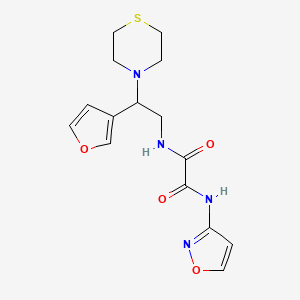
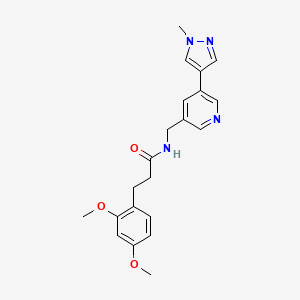
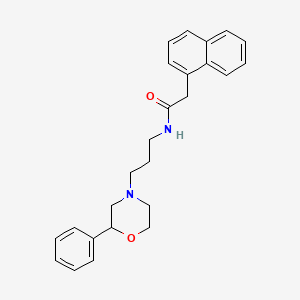
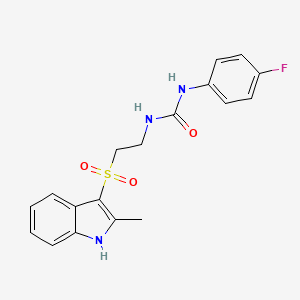
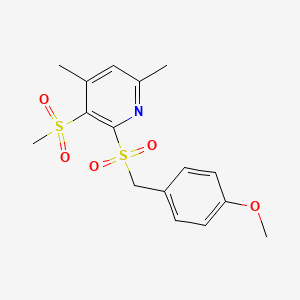
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)
